3-Ethyl-3-(propan-2-yl)oxirane-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-3-(propan-2-yl)oxirane-2-carbonitrile is an organic compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol . This compound is characterized by the presence of an oxirane ring (a three-membered epoxide ring) and a nitrile group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
The synthesis of 3-Ethyl-3-(propan-2-yl)oxirane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. . Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity.
Analyse Chemischer Reaktionen
3-Ethyl-3-(propan-2-yl)oxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols or other oxygenated products.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-3-(propan-2-yl)oxirane-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides and nitriles.
Medicine: It may be explored for its potential therapeutic properties, such as its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Ethyl-3-(propan-2-yl)oxirane-2-carbonitrile involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack, leading to ring-opening reactions. The nitrile group can participate in various chemical transformations, including reduction and hydrolysis, which further diversify the compound’s reactivity .
Vergleich Mit ähnlichen Verbindungen
3-Ethyl-3-(propan-2-yl)oxirane-2-carbonitrile can be compared with other similar compounds, such as:
3-Ethyl-3-(propan-2-yl)oxirane-2-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, leading to different reactivity and applications.
3-Ethyl-3-(propan-2-yl)oxirane-2-amine:
3-Ethyl-3-(propan-2-yl)oxirane-2-alcohol: The presence of an alcohol group in this compound alters its reactivity and makes it suitable for different applications.
These comparisons highlight the unique properties of this compound, particularly its combination of an oxirane ring and a nitrile group, which confer distinct reactivity and versatility in various chemical processes.
Eigenschaften
Molekularformel |
C8H13NO |
---|---|
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
3-ethyl-3-propan-2-yloxirane-2-carbonitrile |
InChI |
InChI=1S/C8H13NO/c1-4-8(6(2)3)7(5-9)10-8/h6-7H,4H2,1-3H3 |
InChI-Schlüssel |
DNQDYRHDMLCDTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(O1)C#N)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.